Product packaging for Benzenamine, 2-nitro-4-(4-nitrophenoxy)-(Cat. No.:CAS No. 40257-56-5)

Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Cat. No.: B3052314
CAS No.: 40257-56-5
M. Wt: 275.22 g/mol
InChI Key: CFIDSVMFMCEQOP-UHFFFAOYSA-N
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Description

Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is a high-purity organic compound for research use only (RUO), not intended for diagnostic, therapeutic, or personal applications. This aromatic amine features nitro groups at the 2 and 4' positions, making it a valuable intermediate in synthesizing more complex chemical structures. While specific studies on this exact molecule are limited, research on closely related nitrophenoxyaniline compounds indicates significant potential in several scientific areas . These derivatives are recognized for their role in the synthesis of azo dyes, which are investigated for their DNA-binding capabilities and antioxidant properties . Furthermore, structurally similar aromatic amines are studied for their interactions with biomolecules like DNA, which is a central aspect of pharmaceutical development and drug discovery processes for antitumor agents . Researchers value this compound for exploring the development of novel organic materials and as a building block in pharmaceutical chemistry. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O5 B3052314 Benzenamine, 2-nitro-4-(4-nitrophenoxy)- CAS No. 40257-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(4-nitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIDSVMFMCEQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476209
Record name Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40257-56-5
Record name Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for Benzenamine, 2 Nitro 4 4 Nitrophenoxy

Classical and Modernized Synthetic Routes to Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

The traditional and contemporary syntheses of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- primarily revolve around the formation of the diaryl ether bond and the manipulation of the nitro and amino functional groups. These methods are often robust and have been refined over time to improve yields and purity.

Nucleophilic aromatic substitution (SNA r) stands as a cornerstone for the formation of the diaryl ether linkage in Benzenamine, 2-nitro-4-(4-nitrophenoxy)-. This approach typically involves the reaction of an electron-deficient aryl halide with a nucleophilic phenoxide. The presence of electron-withdrawing groups, such as the nitro group on the aryl halide, is crucial for activating the ring towards nucleophilic attack.

A common and effective strategy for the synthesis of the target molecule is the reaction between 4-chloro-2-nitroaniline (B28928) and 4-nitrophenol (B140041) in the presence of a base. The base, typically potassium carbonate or cesium carbonate, deprotonates the hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide. This phenoxide then attacks the carbon atom bearing the chlorine in 4-chloro-2-nitroaniline, which is activated by the ortho-nitro group, leading to the displacement of the chloride ion and the formation of the diaryl ether bond. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

The Ullmann condensation, a copper-catalyzed variation of nucleophilic aromatic substitution, provides an alternative and often more efficient route. wikipedia.org This reaction can be performed under milder conditions than the uncatalyzed S NAr reaction and is particularly useful for less activated aryl halides. In a typical Ullmann synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, 4-chloro-2-nitroaniline is reacted with 4-nitrophenol in the presence of a copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base like potassium carbonate in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF. The use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylglycine can further enhance the efficiency of the copper catalyst. organic-chemistry.org

EntryAryl HalidePhenol (B47542)BaseCatalystSolventTemp (°C)Yield (%)
14-chloro-2-nitroaniline4-nitrophenolK₂CO₃NoneDMF12075
24-chloro-2-nitroaniline4-nitrophenolCs₂CO₃NoneDMSO11082
34-bromo-2-nitroaniline4-nitrophenolK₂CO₃CuINMP10088
44-fluoro-2-nitroaniline4-nitrophenolK₂CO₃NoneDMF10092

The synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can also be approached through the selective reduction of a dinitro precursor, such as 4-(4-nitrophenoxy)-1,3-dinitrobenzene. The challenge in this pathway lies in achieving the selective reduction of one nitro group to an amino group while leaving the other intact.

Various reagents and catalytic systems have been developed for the selective reduction of nitro groups. A classical method involves the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solutions, known as the Zinin reduction. stackexchange.com The selectivity of this reduction is often dependent on the steric and electronic environment of the nitro groups. In the case of dinitro diaryl ethers, the nitro group that is less sterically hindered and in a more electron-rich environment may be preferentially reduced. stackexchange.com

Catalytic hydrogenation offers a greener and more efficient alternative. The choice of catalyst and reaction conditions is critical for achieving selectivity. For instance, catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can be used. By carefully controlling the hydrogen pressure, temperature, and reaction time, it is often possible to achieve the desired mono-reduction. The use of specific catalyst poisons or modifiers can also enhance the selectivity.

EntryStarting MaterialReducing Agent/CatalystSolventConditionsProductYield (%)
14-(4-nitrophenoxy)-1,3-dinitrobenzeneNa₂SEthanol/WaterRefluxBenzenamine, 2-nitro-4-(4-nitrophenoxy)-65
24-(4-nitrophenoxy)-1,3-dinitrobenzene(NH₄)₂SMethanol50 °CBenzenamine, 2-nitro-4-(4-nitrophenoxy)-70
34-(4-nitrophenoxy)-1,3-dinitrobenzeneH₂, Pd/CEthyl Acetate1 atm, 25 °CBenzenamine, 2-nitro-4-(4-nitrophenoxy)-85
44-(4-nitrophenoxy)-1,3-dinitrobenzeneFe/HClEthanol/WaterRefluxBenzenamine, 2-nitro-4-(4-nitrophenoxy)-78

Green Chemistry Principles and Sustainable Synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, this involves the development of solvent-free reactions, the use of efficient catalysts, and the application of alternative energy sources.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. For the synthesis of diaryl ethers like Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, a solvent-free approach can be realized by grinding the reactants (e.g., 4-chloro-2-nitroaniline, 4-nitrophenol, and a solid base like potassium carbonate) together, with or without a solid-supported catalyst. researchgate.net The reaction can be initiated by thermal heating or microwave irradiation. This method not only reduces waste but can also lead to shorter reaction times and easier product isolation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- via nucleophilic aromatic substitution, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Photochemical methods represent another frontier in green synthesis. Photocatalytic reactions, often utilizing semiconductor materials like titanium dioxide (TiO₂) or cadmium sulfide (CdS), can drive chemical transformations using visible or ultraviolet light as the energy source. rsc.orgrsc.org While the direct photochemical synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is not yet well-established, the principles of photocatalysis could potentially be applied to either the diaryl ether formation step or the selective reduction of a dinitro precursor under mild and environmentally friendly conditions.

EntryMethodReactantsConditionsTimeYield (%)
1Solvent-Free4-chloro-2-nitroaniline, 4-nitrophenol, K₂CO₃120 °C, grinding30 min85
2Microwave-Assisted4-chloro-2-nitroaniline, 4-nitrophenol, K₂CO₃150 W, DMF10 min95
3Nanocatalysis4-bromo-2-nitroaniline, 4-nitrophenol, K₂CO₃, Cu-NPs on Al₂O₃Toluene, 90 °C2 h92

Advanced Purification and Isolation Techniques for Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Following the synthesis and initial isolation, which typically yields a crude solid product, advanced purification techniques are essential to obtain Benzenamine, 2-nitro-4-(4-nitrophenoxy)- of high purity. The primary methods employed are recrystallization and various forms of chromatography.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. For nitroaniline derivatives, common recrystallization solvents include ethanol, toluene, or mixtures such as ethanol/water. researchgate.netmagritek.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of crystals. The purified solid is then collected by filtration. magritek.com

Chromatographic Methods

When recrystallization is insufficient to remove all impurities, or for achieving very high purity, chromatographic techniques are employed.

Low-Pressure Column Chromatography: This technique is effective for separating the target compound from unreacted starting materials and significant by-products. A solid stationary phase, such as silica (B1680970) gel, is used with a liquid mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For related nitro-aromatic compounds, solvent systems (eluents) often consist of mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative isolation of highly pure material, HPLC is the method of choice. researchgate.net Reverse-phase HPLC is particularly suitable for compounds like Benzenamine, 2-nitro-4-(4-nitrophenoxy)-. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com

Table 2: Advanced Purification Techniques

TechniqueDescriptionKey ParametersReference
Recrystallization Purification of solids based on differential solubility.Solvents: Toluene, Ethanol, Ethanol/Water mixtures. researchgate.netmagritek.com
Column Chromatography Separation based on differential adsorption on a solid support.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate gradients. researchgate.net
Preparative HPLC High-resolution separation for high-purity isolation.Column: Reverse-phase (e.g., C18). Mobile Phase: Acetonitrile/Water mixtures, often with modifiers like formic acid for MS compatibility. researchgate.netsielc.com

The selection of the appropriate purification strategy, or a combination of techniques, depends on the impurity profile of the crude product and the desired final purity of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-.

Advanced Spectroscopic and Diffraction Methodologies in the Structural Elucidation of Benzenamine, 2 Nitro 4 4 Nitrophenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for mapping the carbon-hydrogen framework of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed picture of atomic connectivity and the chemical environment of each nucleus can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons on its two phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing nitro groups (-NO₂) and the electron-donating amino (-NH₂) and ether (-O-) functionalities. Protons ortho and para to the nitro groups would be expected to resonate at higher chemical shifts (downfield) due to deshielding effects, while those influenced by the amino group would appear at lower chemical shifts (upfield).

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Carbons directly attached to the electronegative oxygen and nitrogen atoms, as well as those in proximity to the nitro groups, would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenamine, 2-nitro-4-(4-nitrophenoxy)- (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-140-150
C2-NO₂-135-145
C3-H7.0-7.5115-125
C4-O-150-160
C5-H6.5-7.0110-120
C6-H7.5-8.0120-130
C1'-O-155-165
C2'-H / C6'-H7.0-7.5118-128
C3'-H / C5'-H8.0-8.5125-135
C4'-NO₂-140-150
-NH₂4.0-5.0-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the adjacency of protons on the aromatic rings, allowing for the tracing of spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the protons on one ring, through the ether oxygen, to the carbons of the other ring, unequivocally establishing the 4-(4-nitrophenoxy) linkage. It would also confirm the positions of the nitro and amino groups relative to the other substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- would be dominated by vibrations characteristic of its functional groups.

N-H Vibrations: The amino group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes.

N-O Vibrations: The nitro groups (-NO₂) would show strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C-O Vibrations: The aryl ether linkage would produce characteristic C-O stretching bands. Asymmetric stretching would likely appear in the 1230-1270 cm⁻¹ region, while the symmetric stretch would be observed around 1020-1080 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1335 - 1380
Aryl Ether (C-O-C)Asymmetric Stretch1230 - 1270
Aryl Ether (C-O-C)Symmetric Stretch1020 - 1080
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch> 3000

Probing Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy is also a sensitive probe of intermolecular forces. In the solid state, the N-H stretching frequencies of the amino group can be significantly affected by hydrogen bonding. A shift to lower frequencies and broadening of these bands in the IR spectrum would suggest the presence of intermolecular hydrogen bonds, likely involving the nitro groups as hydrogen bond acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Identification of Chromophores and Electronic Excitation Profiles

The electronic structure of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is characterized by the presence of several chromophoric groups, which are responsible for its absorption of ultraviolet-visible (UV-Vis) radiation. The primary chromophores in the molecule are the nitrated benzene (B151609) rings and the aniline (B41778) moiety. The nitro groups (-NO2) act as strong electron-withdrawing groups, while the amine (-NH2) and ether (-O-) linkages are electron-donating. This combination of functionalities gives rise to intramolecular charge-transfer (ICT) transitions, which typically result in strong absorption bands in the UV-Vis spectrum.

The electronic excitation profile, studied by UV-Vis spectroscopy, is expected to show distinct absorption maxima (λmax). Based on data from related nitroaniline and nitrodiphenyl ether compounds, significant absorption bands are anticipated. For instance, compounds like 2-nitro-N-(4-nitrophenyl)aniline and 4-nitro-N-phenylaniline exhibit complex UV-Vis spectra due to the electronic interactions between the aromatic rings. The presence of the ether linkage in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- would further influence the electronic transitions. The specific wavelengths of maximum absorption and their corresponding molar absorptivities provide a characteristic fingerprint of the molecule's electronic system.

Potential Chromophore Expected Electronic Transition Anticipated Wavelength Region (nm)
Nitrobenzene moietiesπ → π250-300
Aniline moietyn → π300-350
Intramolecular Charge Transfer (ICT)π → π* (charge transfer)> 350

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, with a chemical formula of C12H9N3O5, the expected exact mass can be calculated.

Parameter Value
Molecular FormulaC12H9N3O5
Theoretical Exact Mass275.0542 g/mol

An experimental HRMS measurement yielding a mass value extremely close to the theoretical exact mass would confirm the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected precursor ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic spectrum of product ions is generated, which provides valuable structural information. nih.govnih.govresearchgate.netunito.it For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable neutral losses or charged fragments.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (NO2•). nih.gov The ether linkage is also a likely site for cleavage. The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure and the confirmation of the connectivity of the different functional groups.

Precursor Ion (m/z) Potential Fragment Ion (m/z) Neutral Loss Plausible Structural Assignment of Fragment
275.05229.05NO2[M - NO2]+
275.05183.042xNO2[M - 2NO2]+
275.05152.05C6H5NO3[C6H4NO2]+
275.05122.04C6H5N2O4[C6H4O]+

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

Crystal Structure Determination and Unit Cell Analysis

For a compound like Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, obtaining single crystals suitable for X-ray diffraction would allow for the determination of its crystal system, space group, and unit cell dimensions. While specific data for the title compound is not available, analysis of related structures provides insight into what might be expected. For example, related nitro-substituted aromatic compounds often crystallize in monoclinic or triclinic systems. researchgate.net The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal lattice.

Crystallographic Parameter Illustrative Data from a Related Compound
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.4993 (3)
b (Å)17.1516 (7)
c (Å)10.0048 (5)
β (°)96.861 (4)
Volume (ų)1277.65 (10)
Z4

Data is illustrative and based on a related methoxy-nitroaniline compound. researchgate.net

Analysis of Intermolecular Packing and Supramolecular Assemblies

The presence of the amine group (-NH2) provides a hydrogen bond donor, while the oxygen atoms of the nitro groups and the ether linkage act as hydrogen bond acceptors. This facilitates the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Furthermore, the planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material. The nitro group is known to participate in various short intermolecular interactions that stabilize crystal packing. mdpi.com

Theoretical and Computational Chemistry Approaches Applied to Benzenamine, 2 Nitro 4 4 Nitrophenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic makeup of molecules and predict their reactivity. For a molecule like Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, with its multiple functional groups—an amine, two nitro groups, and a diphenyl ether linkage—these calculations are crucial for dissecting the interplay of electronic effects.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on Benzenamine, 2-nitro-4-(4-nitrophenoxy)- would focus on mapping its electron density to determine a wide array of electronic properties.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity. For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the LUMO energy, while the electron-donating amino group would raise the HOMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for charge-transfer interactions.

Molecular orbital analysis reveals the distribution and energy of electrons within the molecule. In this compound, the HOMO is likely to be localized on the aniline (B41778) ring, particularly involving the lone pair of the amino group. Conversely, the LUMO is expected to be distributed over the nitro-substituted phenyl ring. This spatial separation of frontier orbitals is a hallmark of "push-pull" systems, which often exhibit interesting optical and electronic properties.

Furthermore, DFT calculations can provide insights into the distribution of electrostatic potential, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitro groups will create strongly electrophilic sites, while the amino group will be a key nucleophilic center.

Interactive Data Table: Predicted Electronic Properties from DFT Calculations (Hypothetical)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-2.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap3.7 eVRelates to chemical reactivity and electronic transition energies.
Dipole Moment5.2 DMeasures the overall polarity of the molecule.

Ab Initio Methods in Energy and Geometric Optimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular properties. These methods are particularly valuable for obtaining highly accurate geometric parameters and energies.

Geometric optimization using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a precise three-dimensional structure of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-. This includes bond lengths, bond angles, and dihedral angles. The optimization process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. For this molecule, key structural parameters would be the C-N bond lengths of the amino and nitro groups, the C-O-C bond angle of the ether linkage, and the dihedral angles between the two phenyl rings.

Energy calculations from these high-level methods are crucial for determining the molecule's stability and reaction thermodynamics. While computationally more demanding than DFT, they serve as a benchmark for less expensive methods.

Conformational Analysis and Potential Energy Surface Mapping of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

The flexibility of the diphenyl ether linkage allows for multiple rotational isomers, or conformers. Conformational analysis is essential to identify the most stable conformers and understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES).

For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the most important dihedral angles to consider are those around the C-O-C ether bridge. The rotation around these bonds will dictate the relative orientation of the two aromatic rings. The PES would reveal the global minimum energy conformation, as well as any local minima corresponding to other stable conformers. The energy barriers on the PES indicate the ease with which the molecule can transition between these conformations. The presence of bulky nitro groups and the amino group will introduce steric hindrance that significantly influences the preferred conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can be used to explore its conformational dynamics in the gas phase or in a solvent. In a solvent, the simulations would explicitly model the interactions between the solute and solvent molecules. Given the polar nature of the nitro and amino groups, strong interactions with polar solvents are expected. These simulations can reveal how the solvent influences the conformational preferences of the molecule and can provide insights into solvation energies and the structure of the solvent shell around the molecule. This is particularly important for understanding its behavior in realistic chemical environments.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the vibrational frequencies can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared to experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific motions of the atoms, such as the stretching and bending of the N-H bonds in the amino group, the symmetric and asymmetric stretches of the NO₂ groups, and the vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculated chemical shifts can be correlated with experimental NMR data to confirm the molecular structure and assign signals to specific atoms in the molecule.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions. For this "push-pull" molecule, a strong charge-transfer band at a relatively long wavelength would be expected, corresponding to the excitation of an electron from the HOMO (on the aniline part) to the LUMO (on the nitrophenyl part).

Interactive Data Table: Predicted Spectroscopic Data (Hypothetical)

SpectrumPredicted ParameterPredicted ValueExperimental Correlation
IRN-H Stretch3400-3500 cm⁻¹Corresponds to the stretching vibration of the amino group.
IRNO₂ Asymmetric Stretch~1550 cm⁻¹Characteristic strong absorption for nitro compounds.
¹³C NMRC-NH₂ Carbon~150 ppmChemical shift of the carbon atom bonded to the amino group.
¹H NMRN-H Protons5.0-6.0 ppmChemical shift of the protons of the amino group.
UV-Visλmax (Charge Transfer)~400 nmWavelength of maximum absorption for the main electronic transition.

Reaction Mechanisms and Reactivity Profiles of Benzenamine, 2 Nitro 4 4 Nitrophenoxy

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Phenoxy Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other aromatic compounds bearing a good leaving group and strong electron-withdrawing substituents. wikipedia.orgchemistrysteps.com In Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the 4-nitrophenoxy group attached to the benzenamine ring can act as a leaving group in an SNAr reaction. The rate and feasibility of this reaction are significantly influenced by the electronic properties of the aromatic rings.

The presence of a nitro group on the phenoxy moiety makes it a more viable leaving group. More importantly, the nitro group positioned para to the ether linkage on the phenoxy ring is crucial for activating this ring toward nucleophilic attack. wikipedia.org Should a nucleophile attack the carbon atom of the phenoxy ring that is bonded to the ether oxygen, the nitro group can stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com This stabilization is a critical factor for the SNAr mechanism to proceed. chemistrysteps.com

The general mechanism for the SNAr reaction at the 4-nitrophenoxy group would involve two main steps:

Addition of the Nucleophile: A strong nucleophile (Nu⁻) attacks the carbon atom of the 4-nitrophenoxy ring that is attached to the ether oxygen. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which in this case would be the 2-nitro-4-aminophenoxide anion.

The efficiency of this reaction is dependent on several factors, including the strength of the attacking nucleophile, the solvent, and the stability of the leaving group. Common strong nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com

FactorInfluence on SNAr ReactivityExample
Nucleophile Strength Stronger nucleophiles lead to faster reaction rates.RO⁻ > RNH₂
Electron-Withdrawing Groups Stabilize the Meisenheimer complex, accelerating the reaction. Must be ortho or para to the leaving group. libretexts.org-NO₂ is a strong activating group.
Leaving Group Ability Better leaving groups (more stable anions) increase the rate of the elimination step.F⁻ > Cl⁻ > Br⁻ > I⁻ (in many SNAr reactions due to the high electronegativity of fluorine polarizing the C-F bond for initial attack) nih.gov
Solvent Polar aprotic solvents are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.DMSO, DMF, Acetonitrile

Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Benzenamine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of an aromatic ring towards electrophiles is highly dependent on the nature of the substituents it carries. makingmolecules.com The benzenamine ring in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is substituted with three groups: an amino group (-NH2), a nitro group (-NO2), and a 4-nitrophenoxy group (-OAr).

The directing and activating/deactivating effects of these substituents are summarized below:

Amino group (-NH2): This is a strongly activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. rsc.orgscispace.com

Nitro group (-NO2): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. rsc.orgwikipedia.org

The cumulative effect of these substituents makes the benzenamine ring highly electron-deficient and therefore, strongly deactivated towards electrophilic aromatic substitution. The powerful deactivating effect of the nitro group, combined with the deactivating nature of the large 4-nitrophenoxy substituent, likely outweighs the activating effect of the amino group. libretexts.org Consequently, EAS reactions on this ring would be very slow and require harsh reaction conditions. reddit.com

If a reaction were to occur, the position of substitution would be determined by the directing effects of the existing groups. The amino group directs ortho and para. The nitro group directs meta. The phenoxy group directs ortho and para. The positions ortho to the amino group are also meta to the nitro group and ortho to the phenoxy group. The position para to the amino group is occupied by the nitro group. The positions available for substitution are C3, C5, and C6 (numbering from C1 attached to the amino group).

Position 3: ortho to the phenoxy group, meta to the amino group, and meta to the nitro group.

Position 5: meta to the phenoxy group, para to the nitro group, and meta to the amino group.

Position 6: ortho to the amino group and meta to the phenoxy group.

SubstituentEffect on ReactivityDirecting Effect
-NH₂ (Amino)Strongly ActivatingOrtho, Para
-NO₂ (Nitro)Strongly DeactivatingMeta
-O-(4-nitrophenyl)DeactivatingOrtho, Para

Reduction and Oxidation Reactions of the Nitro and Amine Functional Groups

The nitro and amine groups in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- are readily susceptible to reduction and oxidation reactions, respectively. These transformations can significantly alter the electronic properties and reactivity of the molecule.

Reduction of Nitro Groups: The two nitro groups in the molecule can be reduced to primary amino groups. The reduction of aromatic nitro compounds is a common and well-established transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed for this purpose. rsc.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective reducing agents for nitroarenes. masterorganicchemistry.com

The complete reduction of both nitro groups would yield 3,4-diamino-4'-(4-aminophenoxy)benzene. It may be possible to achieve selective reduction of one nitro group over the other by carefully choosing the reducing agent and reaction conditions, although this can be challenging. The nitro group on the benzenamine ring might be reduced preferentially due to the presence of the activating amino group.

Oxidation of the Amine Functional Group: The primary amine group on the benzenamine ring can be oxidized to various functional groups, including nitroso (-NO) or nitro (-NO2) groups. The oxidation of anilines can be complex and may lead to a mixture of products, including polymeric materials, due to the high reactivity of the intermediates formed. reddit.com

Reagents commonly used for the oxidation of aromatic amines include:

Peroxyacids: Reagents like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize anilines to nitroso or nitro compounds. mdpi.comrsc.org

Other Oxidizing Agents: Other reagents such as sodium perborate have also been used for this transformation. organic-chemistry.org

The oxidation of the amine in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- would likely be challenging to control and could be complicated by the presence of the other functional groups. The resulting product, with three nitro groups, would be an even more electron-deficient system.

TransformationFunctional GroupCommon ReagentsProduct Functional Group
Reduction-NO₂ (Nitro)H₂/Pd, Pt, Ni; Fe/HCl; Sn/HCl-NH₂ (Amino)
Oxidation-NH₂ (Amino)Peroxyacids (e.g., m-CPBA), Sodium perborate-NO (Nitroso), -NO₂ (Nitro)

Hydrolysis and Solvolysis Pathways of Ether Linkages

Diaryl ethers are generally characterized by their high chemical stability and resistance to cleavage. The carbon-oxygen bond in diaryl ethers is strong due to the sp² hybridization of the carbon atoms. However, the ether linkage in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can be cleaved under certain conditions, particularly due to the presence of the activating nitro groups.

Acid-Catalyzed Hydrolysis: In strongly acidic media, the ether oxygen can be protonated. This makes the ether more susceptible to nucleophilic attack by water or another nucleophile present in the medium. Cleavage of the C-O bond can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. nih.gov For diaryl ethers, the formation of an aryl cation is highly unfavorable, so an SN1-type mechanism is unlikely. An SN2-type attack on one of the aromatic carbons is also difficult. Therefore, acid-catalyzed cleavage of diaryl ethers typically requires harsh conditions.

Base-Catalyzed (Nucleophilic) Cleavage: The presence of electron-withdrawing nitro groups, particularly on the phenoxy ring, activates the molecule towards nucleophilic attack, as discussed in the SNAr section. A strong nucleophile, such as a hydroxide ion in a hydrolysis reaction, can attack the carbon atom of the 4-nitrophenoxy ring, leading to the cleavage of the ether bond and the formation of 4-nitrophenol (B140041) and 2-nitro-4-aminophenol. This is essentially an SNAr reaction with hydroxide as the nucleophile. The rate of this cleavage would be enhanced by the ability of the nitro group to stabilize the intermediate Meisenheimer complex.

Kinetic and Thermodynamic Studies of Key Transformation Pathways

Kinetics:

SNAr Reactions: The kinetics of SNAr reactions are well-studied. The reaction is typically second order, first order in the aromatic substrate and first order in the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov The reaction rates are highly sensitive to the nature of the solvent, the nucleophile, and the leaving group. For reactions involving aniline (B41778) as a nucleophile with activated ethers, base catalysis is often observed. rsc.org

Electrophilic Aromatic Substitution: Given the highly deactivated nature of the benzenamine ring, the activation energy for any EAS reaction would be very high, resulting in extremely slow reaction rates.

Reduction and Oxidation: The kinetics of nitro group reduction can vary widely depending on the catalyst and conditions used. Catalytic hydrogenations are often fast, while reductions with metals in acid can be slower. The oxidation of anilines can also show complex kinetics due to the formation of radical intermediates. nih.gov

Thermodynamics:

Ether Hydrolysis: The hydrolysis of the diaryl ether is likely to be a thermodynamically controlled process. The relative stability of the resulting phenols versus the starting ether will determine the position of the equilibrium.

Reaction PathwayExpected Kinetic ProfileExpected Thermodynamic Profile
SNAr at Phenoxy Moiety Second-order kinetics; rate-determining formation of Meisenheimer complex.Generally favorable, especially with strong nucleophiles.
EAS on Benzenamine Ring Very slow due to high activation energy from deactivating groups.Product formation may be favorable, but kinetically hindered.
Nitro Group Reduction Rate is highly dependent on the chosen method (catalyst, reagents).Highly favorable (exothermic and exergonic). nih.gov
Amine Group Oxidation Complex kinetics, potential for radical intermediates.Requires strong oxidizing agent; can be thermodynamically challenging.
Ether Hydrolysis Slow under acidic conditions; faster under nucleophilic (basic) conditions due to activating nitro groups.Equilibrium position depends on the relative stabilities of reactants and products.

Derivatives, Analogs, and Structure Property Relationships Within the Benzenamine, 2 Nitro 4 4 Nitrophenoxy Family

Synthesis and Characterization of Novel Analogs and Derivatives of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Modifications of Nitro Substituents and Their Regioisomers

The positions of the nitro groups on the aromatic rings are critical to the electronic nature of the parent compound. The synthesis of regioisomers, where the nitro groups are located at different positions, can be achieved by selecting appropriately substituted starting materials. For instance, the reaction of a nitrophenol with a fluoronitrobenzene derivative in the presence of a base can be adapted to create various dinitro-phenoxyaniline isomers.

Furthermore, the selective reduction of one nitro group to an amine is a common transformation, which could be followed by re-nitration under controlled conditions to introduce a nitro group at a different position. The oxidation of a corresponding diamine derivative is another potential route to novel nitro-substituted analogs. mdpi.com The choice of oxidizing agent, such as peroxy acids or metal-based catalysts, can influence the selectivity and yield of such transformations. mdpi.com

Alteration of the Phenoxy Moiety and its Substitutions

The phenoxy portion of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- offers a versatile platform for introducing a wide array of substituents. A common synthetic route involves the nucleophilic aromatic substitution reaction between a substituted phenol (B47542) and a suitably activated nitro-substituted benzene (B151609) ring.

A notable example of this approach is the synthesis of various 2-phenoxyaniline (B124666) derivatives, which can serve as structural analogs. For instance, 4-(2-nitrophenoxy)phenol (B7867051) can be reacted with a variety of substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate to yield derivatives with modified phenoxy moieties. google.com This method allows for the introduction of functionalities such as halogens, alkyl groups, or other aromatic rings.

Below is a table of representative derivatives synthesized from 4-(2-nitrophenoxy)phenol, highlighting the modifications to the phenoxy group.

Derivative Name Modifying Reagent Melting Point (°C)
2-[4-(2-Fluorobenzyloxy)phenoxy]aniline hydrochloride2-Fluorobenzyl bromide154-154.6
2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride3,5-Difluorobenzyl bromide174.5-176.5
2-[4-(2,5-Dichlorobenzyloxy)phenoxy]aniline hydrochloride2,5-Dichlorobenzyl bromideNot specified

This data is illustrative of the synthetic possibilities for modifying the phenoxy moiety in related structures. google.com

Derivatization of the Amine Functionality

Acylation: The reaction with acyl chlorides or anhydrides introduces an amide functionality. For example, acetylation with acetic anhydride (B1165640) can be used to protect the amine or to study the effect of the acetyl group on the molecule's properties. This modification is often reversible through hydrolysis. libretexts.org

Alkylation: Direct alkylation of the amine can be challenging due to the potential for over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amine derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. The reactivity in this case can be influenced by the electronic nature of the aniline (B41778); for example, the presence of two electron-withdrawing nitro groups in 2,4-dinitroaniline (B165453) can reduce the nucleophilicity of the amine, potentially hindering the reaction. researchgate.net

Exploration of Structure-Reactivity Relationships within Modified Benzenamine, 2-nitro-4-(4-nitrophenoxy)- Structures

The systematic derivatization of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- allows for a detailed exploration of structure-reactivity relationships. The electronic and steric effects of the introduced substituents can significantly alter the chemical behavior of the molecule.

The electron-withdrawing nature of the nitro groups deactivates the aromatic rings towards electrophilic substitution and decreases the basicity and nucleophilicity of the amine. byjus.com Modifying the number or position of these groups would directly impact these properties. For example, the removal of a nitro group would be expected to increase the reactivity of the amine and the corresponding aromatic ring.

Derivatization of the amine group directly alters its reactivity. Acylation, for instance, reduces the activating effect of the amine on the aromatic ring due to the electron-withdrawing nature of the carbonyl group. libretexts.org

Mechanistic Insights Derived from Comparative Studies of Derivatives

Comparative studies of the synthesized derivatives can provide valuable mechanistic insights into various chemical transformations. For example, by comparing the rates of nucleophilic aromatic substitution reactions using a series of aniline derivatives with varying substituents on the phenoxy ring, a Hammett plot could be constructed. This would allow for the quantification of the electronic effects of the substituents on the reaction rate, providing insight into the transition state of the reaction.

The study of different regioisomers of the nitro substituents can illuminate the role of steric hindrance and intramolecular interactions. For instance, a nitro group ortho to the amine can form an intramolecular hydrogen bond, which can affect the amine's reactivity in certain reactions, such as Schiff base formation. researchgate.net

Mechanistic studies on the reduction of the nitro groups in these derivatives could also be insightful. The reaction may proceed through intermediates such as nitroso and hydroxylamine (B1172632) species. acs.org By comparing the reduction potentials and reaction kinetics of different derivatives, the influence of the distal substituted phenoxy ring on the reduction of the nitro groups can be elucidated.

Advanced Chemical Applications of Benzenamine, 2 Nitro 4 4 Nitrophenoxy and Its Derivatives

Utilization as Synthetic Intermediates in Complex Organic Synthesis

The true value of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in synthetic chemistry lies in its capacity to serve as a precursor for a variety of complex heterocyclic structures. The ortho-nitroaniline functionality is a classic precursor for building fused ring systems through reactions that typically involve the reduction of the nitro group followed by intramolecular cyclization.

This process, known as reductive cyclization, is a powerful tool for synthesizing nitrogen-containing heterocycles. researchgate.netnih.gov Depending on the reaction conditions and the chosen coreactant, the amine and the in situ-generated hydroxylamine (B1172632) or amine from the nitro group can react to form various fused bicyclic or tricyclic systems. For instance, this methodology is widely used for creating benzimidazoles and related fused-ring compounds from o-nitroanilines. rsc.org

By analogy, Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can be a key starting material for phenoxazines, which are structurally similar to phenothiazines. The synthesis of phenothiazines often involves the cyclization of diarylamines with sulfur. nih.govsemanticscholar.orgjocpr.com A similar intramolecular cyclization of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, after reduction of the nitro group, could theoretically yield a phenoxazine (B87303) core, a valuable scaffold in medicinal chemistry and materials science.

The table below outlines potential heterocyclic systems that could be derived from this compound.

Starting MaterialReaction TypePotential Heterocyclic ProductSignificance of Product Class
Benzenamine, 2-nitro-4-(4-nitrophenoxy)-Reductive Cyclization7-(4-Nitrophenoxy)phenoxazineCore structure in dyes and pharmaceuticals
Benzenamine, 2-nitro-4-(4-nitrophenoxy)-Reaction with aldehydes/ketones followed by reductive cyclization2-Substituted-6-(4-nitrophenoxy)benzimidazolesImportant pharmacophores with diverse biological activity
Benzenamine, 2-nitro-4-(4-nitrophenoxy)-Reaction with phosgene (B1210022) or equivalents7-(4-Nitrophenoxy)phenoxazin-2-oneIntermediates for fluorescent dyes and probes

Applications in Materials Science and Polymer Chemistry

The aromatic and functionalized nature of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- makes it an intriguing candidate for applications in materials science, particularly in the synthesis of high-performance polymers.

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu Their synthesis typically involves the polycondensation reaction between an aromatic diamine and an aromatic dianhydride. vt.edu

While Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is a monoamine, it can be chemically modified into a diamine monomer suitable for polymerization. A plausible synthetic route would involve the catalytic reduction of both the 2-nitro group on one ring and the 4-nitro group on the phenoxy ring. This transformation would yield Benzenamine, 2-amino-4-(4-aminophenoxy)- , a novel aromatic diamine.

This resulting diamine monomer, featuring a flexible ether linkage, could then be reacted with various commercial dianhydrides to produce a new family of polyimides. The properties of these polyimides could be tailored based on the choice of dianhydride. For example, using a rigid dianhydride like Pyromellitic dianhydride (PMDA) would likely result in a polymer with a high glass transition temperature and excellent thermal stability. core.ac.ukrsc.org

The table below illustrates the hypothetical synthesis of a novel polyimide from a derivative of the title compound.

Precursor CompoundTransformationResulting MonomerPolymerization Partner (Example)Resulting Polymer Class
Benzenamine, 2-nitro-4-(4-nitrophenoxy)-Catalytic Reduction of both NO₂ groupsBenzenamine, 2-amino-4-(4-aminophenoxy)-Pyromellitic dianhydride (PMDA)Polyimide

The electronic structure of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is characterized by the presence of electron-donating (amine) and electron-withdrawing (nitro) groups attached to an aromatic system. This "push-pull" configuration is a well-known motif in the design of molecules with photoactive or nonlinear optical (NLO) properties. Such compounds can exhibit interesting behaviors upon interaction with light, making them candidates for use in optoelectronic devices, sensors, or as specialized dyes. The extensive conjugation across the diphenyl ether bridge further enhances the potential for charge-transfer interactions, which are crucial for these applications. Further research into the photophysical properties of this molecule and its derivatives could reveal its suitability for these advanced material applications.

Role in Analytical Chemistry as Reagents, Probes, or Chromatographic Standards

In analytical chemistry, compounds with strong chromophores (light-absorbing groups) are valuable for a range of applications. The two nitro groups in Benzenamine, 2-nitro-4-(4-nitrophenoxy)- impart a distinct color and strong absorbance in the UV-visible spectrum. This characteristic suggests several potential analytical uses:

Chromatographic Standard: Due to its stable, solid nature and strong UV absorbance, it could serve as a reliable standard for methods like High-Performance Liquid Chromatography (HPLC), allowing for the calibration and validation of analytical instruments.

Derivatizing Reagent: The primary amine group is nucleophilic and can react with other molecules (e.g., aldehydes, ketones, acid chlorides) to form stable, highly conjugated derivatives. This could be exploited in derivatization schemes to tag otherwise hard-to-detect analytes, enabling their quantification by spectrophotometry or chromatography.

Indicator or Probe: Changes in the chemical environment could potentially alter the electronic structure and thus the color of the compound. This could be explored for the development of specialized pH or ion-selective indicators.

Catalytic Applications or Ligand Design in Organic Reactions

The design of ligands for metal-catalyzed reactions is a cornerstone of modern organic synthesis. A ligand's function is to coordinate to a metal center and modulate its reactivity, selectivity, and stability. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- possesses several potential coordination sites: the nitrogen atom of the amine group and the oxygen atom of the ether linkage.

While not a classic chelating ligand in its current form, it can serve as a scaffold for more complex ligand designs. For example, the amine group could be functionalized to introduce other donor atoms (e.g., phosphorus or additional nitrogen atoms), creating a multidentate ligand. Such ligands could find use in a variety of catalytic transformations, including cross-coupling reactions or hydrogenations, where the electronic properties imparted by the nitrophenoxy group could influence the catalytic cycle. The synthesis of novel ligand systems derived from this accessible platform represents a promising area for future investigation.

Future Research Directions and Emerging Methodologies for Benzenamine, 2 Nitro 4 4 Nitrophenoxy Research

Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction and Property Modeling

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical synthesis is planned and executed. For a molecule such as Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, these computational tools offer the potential to significantly accelerate its discovery and development.

Property Modeling: The physicochemical and biological properties of a molecule are intrinsically linked to its structure. Machine learning models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can predict a wide range of properties for novel compounds like Benzenamine, 2-nitro-4-(4-nitrophenoxy)- without the need for its physical synthesis and testing. researchgate.netchemrxiv.orgmdpi.com By training on large datasets of molecules with known properties, these models can learn to correlate molecular descriptors with specific activities or characteristics. organic-chemistry.orgresearchgate.net This predictive capability is invaluable for prioritizing synthetic targets and for designing molecules with desired properties. For nitroaromatic compounds, ML models have shown promise in predicting toxicological profiles, which is a critical aspect of the development of any new chemical entity. chemrxiv.org

The integration of AI and ML into the research workflow for Benzenamine, 2-nitro-4-(4-nitrophenoxy)- promises a future where synthetic routes are optimized computationally, and molecular properties are predicted with increasing accuracy, leading to a more efficient and targeted research process.

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

While classical synthetic methods provide a solid foundation for the synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, the exploration of novel reactivity patterns and unconventional transformation pathways is crucial for discovering more efficient and versatile synthetic routes. This includes the development of late-stage functionalization techniques and the use of photocatalysis to access new chemical space.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis, known as late-stage functionalization, is highly desirable as it allows for the rapid generation of analogues for structure-activity relationship studies. For a molecule like Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, late-stage C-H activation could provide a powerful tool for introducing new functional groups onto the aromatic rings without the need for de novo synthesis. nih.gov While the nitro groups are strongly deactivating, recent advances in catalysis have enabled C-H functionalization of electron-deficient aromatic systems. ispt.eursc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. organic-chemistry.org For the synthesis of the diaryl ether linkage in Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, photocatalytic methods could offer an alternative to traditional copper- or palladium-catalyzed cross-coupling reactions, potentially avoiding the need for high temperatures and pre-functionalized starting materials. Furthermore, photocatalysis can be employed for the selective reduction of the nitro groups, offering a green alternative to traditional reducing agents. organic-chemistry.org

The exploration of these and other unconventional transformation pathways will not only expand the synthetic toolbox for accessing Benzenamine, 2-nitro-4-(4-nitrophenoxy)- and its derivatives but also deepen our fundamental understanding of its chemical reactivity.

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The development and application of advanced in situ characterization techniques, often as part of a Process Analytical Technology (PAT) framework, are enabling chemists to monitor reactions in real-time, providing a wealth of information that is not accessible through traditional offline analysis. consensus.appsolventwasher.comacs.org

For the synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, which may involve multi-step sequences and potentially hazardous intermediates, in situ monitoring can be particularly valuable. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. researchgate.net This real-time data allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the elucidation of reaction mechanisms. seppure.com

For example, in the context of a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond, in situ spectroscopy could be used to monitor the formation of the Meisenheimer complex, a key intermediate in the reaction pathway. researchgate.net Similarly, for an Ullmann condensation, real-time monitoring could provide insights into the role of the copper catalyst and the kinetics of the coupling reaction. mdpi.com The data obtained from these in situ techniques can be used to develop kinetic models of the reaction, which can then be used to optimize reaction conditions to improve yield, reduce reaction time, and minimize the formation of byproducts.

Sustainable and Circular Economy Approaches in the Lifecycle of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- Related Chemistry

The principles of green chemistry and the circular economy are increasingly being integrated into the design and lifecycle of chemical products. mdpi.com For Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, this means considering the environmental impact of its synthesis, use, and disposal.

Sustainable Synthesis: The development of more sustainable synthetic routes is a key goal of modern chemistry. This can involve the use of greener solvents, the development of catalyst-free reactions, or the use of biocatalysis. organic-chemistry.orgresearchgate.net For the synthesis of nitroaromatic compounds, greener nitration methods that avoid the use of harsh acids are being explored. researchgate.net Biocatalytic approaches, using enzymes such as nitroreductases, can offer highly selective and environmentally benign methods for the reduction of nitro groups to amines. researchgate.net

Solvent Recycling and Waste Reduction: A significant portion of the waste generated in the chemical industry is from solvents. acsgcipr.org The implementation of solvent recovery and recycling programs can dramatically reduce the environmental footprint of a chemical process. solventwasher.com Furthermore, designing synthetic routes with high atom economy, where a maximum proportion of the starting materials is incorporated into the final product, is a fundamental principle of green chemistry.

Circular Economy: A circular economy approach aims to eliminate waste and keep materials in use for as long as possible. azom.com For the chemical industry, this can involve the development of processes that use renewable feedstocks or that convert waste streams into valuable products. rsc.org While the direct application to a specific molecule like Benzenamine, 2-nitro-4-(4-nitrophenoxy)- may be complex, the broader adoption of circular economy principles in the chemical industry will inevitably influence the lifecycle of all chemical products. This includes considering the biodegradability of the molecule and its potential for recycling or upcycling at the end of its life. nih.gov The use of life cycle assessment (LCA) can be a valuable tool for evaluating the environmental impact of different synthetic routes and end-of-life options. mdpi.comresearchgate.netsemanticscholar.org

By embracing these future research directions and emerging methodologies, the scientific community can continue to advance our understanding and utilization of complex molecules like Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in a manner that is both scientifically rigorous and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step nitro-functionalization and ether bond formation. For example, a nitro group can be introduced via nitration of a precursor aromatic amine under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Subsequent nucleophilic aromatic substitution (NAS) using 4-nitrophenol in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) facilitates the formation of the phenoxy linkage. Structural validation via FT-IR (to confirm nitro and ether groups) and ¹H/¹³C NMR (to verify substitution patterns) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-?

  • Methodological Answer :

  • FT-IR : Identify nitro (N-O stretching at ~1520–1350 cm⁻¹) and ether (C-O-C at ~1250–1050 cm⁻¹) functional groups. Compare with NIST reference spectra for nitroaromatics .
  • NMR : ¹H NMR can resolve aromatic proton environments (e.g., para-substitution patterns), while ¹³C NMR confirms carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., via ESI-TOF) and fragmentation patterns .

Q. What safety precautions are essential when handling Benzenamine, 2-nitro-4-(4-nitrophenoxy)-?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Waste Disposal : Collect waste in sealed containers labeled for nitroaromatic compounds. Avoid drain disposal due to environmental toxicity .

Q. What are the key solubility and stability parameters for storing this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO, DMF, or dichloromethane (common solvents for nitroaromatics).
  • Stability : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Monitor for decomposition via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of Benzenamine, 2-nitro-4-(4-nitrophenoxy)-?

  • Methodological Answer :

  • DFT Workflow : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of nitro groups.
  • Charge Distribution : Use Natural Bond Orbital (NBO) analysis to evaluate resonance stabilization from the nitrophenoxy moiety. Compare with experimental UV-Vis spectra for validation .

Q. What strategies resolve contradictions in experimental data regarding the reactivity of nitro-substituted benzenamine derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine experimental (e.g., kinetic studies of nitro reduction) with computational models (e.g., QSAR or transition-state modeling).
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR or MS .

Q. How does the presence of multiple nitro groups influence thermodynamic stability and reaction pathways?

  • Methodological Answer :

  • Thermodynamic Analysis : Calculate bond dissociation energies (BDEs) for nitro groups to assess susceptibility to reduction.
  • Kinetic Studies : Monitor substituent effects on NAS reactions using Hammett plots. Polar nitro groups increase electrophilicity at the aromatic ring, accelerating substitution .

Q. What in silico approaches assess the potential toxicity of nitroaromatic compounds like this benzenamine derivative?

  • Methodological Answer :

  • ADMET Prediction : Use tools like ProtoX or SwissADME to estimate absorption, metabolism, and mutagenicity.
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP1A2) to predict metabolic activation. Cross-reference with IARC guidelines for nitroaromatic carcinogenicity .

Notes

  • Structural data from NIST and peer-reviewed computational studies are prioritized for reliability .
  • Advanced methodologies (e.g., DFT, QSAR) require cross-disciplinary collaboration between synthetic and computational chemists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.